molecular formula C17H27N3O B8759382 2-ISOPROPOXY-4-(1-METHYL-1,7-DIAZASPIRO[4.4]NONAN-7-YL)ANILINE

2-ISOPROPOXY-4-(1-METHYL-1,7-DIAZASPIRO[4.4]NONAN-7-YL)ANILINE

Cat. No.: B8759382
M. Wt: 289.4 g/mol
InChI Key: OBCJKVYAJSWYKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ISOPROPOXY-4-(1-METHYL-1,7-DIAZASPIRO[44]NONAN-7-YL)ANILINE is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ISOPROPOXY-4-(1-METHYL-1,7-DIAZASPIRO[4.4]NONAN-7-YL)ANILINE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable diamine and a ketone or aldehyde.

    Introduction of the aniline moiety: This step often involves a nucleophilic aromatic substitution reaction where an appropriate aniline derivative is introduced.

    Methylation and alkylation: These steps are necessary to introduce the methyl and propan-2-yloxy groups, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-ISOPROPOXY-4-(1-METHYL-1,7-DIAZASPIRO[4.4]NONAN-7-YL)ANILINE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can be used to reduce nitro groups to amines or carbonyl groups to alcohols.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., Cl2, Br2) or nucleophiles (e.g., NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

2-ISOPROPOXY-4-(1-METHYL-1,7-DIAZASPIRO[4.4]NONAN-7-YL)ANILINE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate or active ingredient due to its unique structure and reactivity.

    Material Science: The compound’s spirocyclic structure makes it a candidate for use in the development of novel materials with specific properties.

    Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of 2-ISOPROPOXY-4-(1-METHYL-1,7-DIAZASPIRO[4.4]NONAN-7-YL)ANILINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to fit into binding sites and modulate biological activity, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    7-(3-Pyridinyl)-1,7-diazaspiro[4.4]nonane hydrochloride: This compound shares a similar spirocyclic core but differs in its functional groups.

    1,7-Diazaspiro[4.4]nonane derivatives: Various derivatives of this core structure exist, each with unique properties and applications.

Uniqueness

2-ISOPROPOXY-4-(1-METHYL-1,7-DIAZASPIRO[44]NONAN-7-YL)ANILINE is unique due to its specific combination of functional groups and spirocyclic structure

Properties

Molecular Formula

C17H27N3O

Molecular Weight

289.4 g/mol

IUPAC Name

4-(1-methyl-1,7-diazaspiro[4.4]nonan-7-yl)-2-propan-2-yloxyaniline

InChI

InChI=1S/C17H27N3O/c1-13(2)21-16-11-14(5-6-15(16)18)20-10-8-17(12-20)7-4-9-19(17)3/h5-6,11,13H,4,7-10,12,18H2,1-3H3

InChI Key

OBCJKVYAJSWYKI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)N2CCC3(C2)CCCN3C)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 160 mg of 1-methyl-7-[4-nitro-3-(propan-2-yloxy)phenyl]-1,7-diazaspiro[4.4]nonane, 301 mg of hydrazine hydrate and 27 mg of 10% palladium-on-carbon in 30 ml of ethanol is heated at 80° C. (bath) for 2 h. The mixture is filtered and the filtrate is concentrated under vacuum, so as to obtain 141 mg of 4-(1-methyl-1,7-diazaspiro[4.4]non-7-yl)-2-(propan-2-yloxy)aniline in the form of a brown oil.
Quantity
160 mg
Type
reactant
Reaction Step One
Quantity
301 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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